Intedanib-d8

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

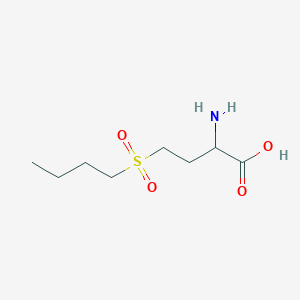

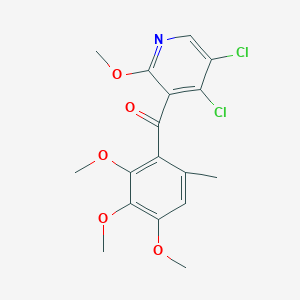

Intedanib-d8 is a deuterated form of nintedanib, a small molecule tyrosine kinase inhibitor. Nintedanib is primarily used for the treatment of idiopathic pulmonary fibrosis, systemic sclerosis-associated interstitial lung disease, and non-small cell lung cancer . The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of nintedanib due to its enhanced stability and reduced metabolic rate.

Wissenschaftliche Forschungsanwendungen

Intedanib-d8 has a wide range of scientific research applications, including:

Chemistry: Used to study the metabolic pathways and stability of nintedanib.

Biology: Employed in research to understand the biological effects and interactions of nintedanib.

Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of nintedanib.

Industry: Applied in the development of new formulations and delivery systems for nintedanib.

Wirkmechanismus

Target of Action

Intedanib-d8, also known as Nintedanib, is a triple angiokinase inhibitor . It primarily targets multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs) . The RTK targets of this compound include platelet-derived growth factor receptor (PDGFR) α and β; fibroblast growth factor receptor (FGFR) 1, 2, and 3; vascular endothelial growth factor receptor (VEGFR) 1, 2, and 3; and FLT3 . The nRTK targets include Lck, Lyn, and Src . These targets play a crucial role in cell proliferation, migration, and transformation .

Mode of Action

This compound is a competitive inhibitor that interacts with its targets by binding to the adenosine triphosphate (ATP) binding pocket of inactive KIT D816V . This interaction blocks the downstream signaling cascades , thereby inhibiting the pathways involved in the pathogenesis of diseases such as idiopathic pulmonary fibrosis (IPF) and systemic sclerosis-associated interstitial lung disease .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to angiogenesis and fibrosis . By inhibiting the aforementioned RTKs and nRTKs, this compound disrupts the signaling pathways that regulate cell proliferation, migration, and transformation . This results in the inhibition of fibroblast proliferation and the transformation of fibroblasts to myofibroblasts .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in the viability of certain cell types . For instance, it has been shown to selectively reduce the viability of iPSC-derived KIT D816V hematopoietic progenitor cells and mast cells in the nanomolar range . This leads to a decrease in cell proliferation and an increase in apoptosis of affected cells .

Biochemische Analyse

Biochemical Properties

This compound, like its parent compound Nintedanib, competitively binds to the kinase domains of vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and fibroblast growth factor (FGF) . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit fibroblast proliferation, migration, and fibroblast-to-myofibroblast transformation .

Molecular Mechanism

The mechanism of action of this compound involves its binding to the kinase domains of VEGF, PDGF, and FGF . This binding inhibits these kinases, thereby exerting its effects at the molecular level. It also leads to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the drug has time-independent pharmacokinetic characteristics . The maximum plasma concentrations of this compound are reached approximately 2–4 hours after oral administration and thereafter decline at least bi-exponentially .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is metabolized primarily through hydrolytic ester cleavage, resulting in the formation of the free acid moiety that is subsequently glucuronidated and excreted in the feces . This process involves enzymes and cofactors, and it could also affect metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its biochemical properties and interactions with other biomolecules

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Intedanib-d8 involves the incorporation of deuterium atoms into the nintedanib molecule. This can be achieved through various methods, including deuterium exchange reactions and the use of deuterated reagents. One common approach is the hydrogenation of nintedanib in the presence of deuterium gas, which replaces hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and deuterium gas to achieve efficient deuterium incorporation. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Intedanib-d8 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding amines.

Substitution: Substitution reactions can replace functional groups on the this compound molecule with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides and sulfones, while reduction can produce amines .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pirfenidone: Another drug used for the treatment of idiopathic pulmonary fibrosis.

Ofev (nintedanib): The non-deuterated form of Intedanib-d8.

Esbriet (pirfenidone): Used for similar indications as nintedanib.

Uniqueness

This compound is unique due to its deuterium incorporation, which enhances its metabolic stability and reduces the rate of metabolic degradation. This makes it a valuable tool in pharmacokinetic studies and provides insights into the metabolic pathways of nintedanib .

Eigenschaften

CAS-Nummer |

1624587-87-6 |

|---|---|

Molekularformel |

C₃₁H₂₅D₈N₅O₄ |

Molekulargewicht |

547.67 |

Synonyme |

(3Z)-2,3-Dihydro-3-[[[4-[methyl[2-(4-methyl-1-piperazinyl)acetyl]amino]phenyl]amino]phenylmethylene]-2-oxo-H-Indole-6-carboxylic Acid Methyl Ester-d8; BIBF 1120-d8; Ofev-d8; Vargatef-d8; Nintedanib-d8 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6R,7R)-7-amino-3-acetoxymethyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester](/img/structure/B1144783.png)

![ethyl 2-[(3-hydroxybenzoyl)amino]acetate](/img/structure/B1144784.png)